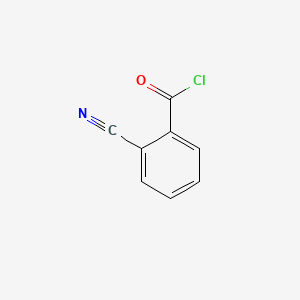

2-Cyanobenzoyl chloride

Description

BenchChem offers high-quality 2-Cyanobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNAQENUCOFEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182003 | |

| Record name | 2-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27611-63-8 | |

| Record name | 2-Cyanobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27611-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027611638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanobenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Cyanobenzoyl chloride (CAS No. 27611-63-8), a versatile bifunctional reagent with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical behavior, and practical applications.

Core Molecular and Physicochemical Properties

2-Cyanobenzoyl chloride is a solid organic compound characterized by the presence of both a reactive acyl chloride and a cyano (nitrile) functional group on a benzene ring. This unique ortho-substitution pattern dictates its chemical reactivity and makes it a valuable intermediate for the synthesis of a variety of complex molecules and heterocyclic systems.

Table 1: Physicochemical Properties of 2-Cyanobenzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 27611-63-8 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [2] |

| Physical State | Solid | |

| LogP | 1.38 | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(=O)Cl | [1] |

| InChI Key | STNAQENUCOFEKN-UHFFFAOYSA-N | [2] |

Synthesis of 2-Cyanobenzoyl Chloride

The most direct and industrially scalable synthesis of 2-Cyanobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 2-cyanobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.[3]

Causality Behind Experimental Choices

The selection of thionyl chloride is predicated on its efficiency in converting carboxylic acids to acyl chlorides under relatively mild conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, which is a more potent acylating agent. Anhydrous conditions are critical to prevent the hydrolysis of both the thionyl chloride and the product, 2-Cyanobenzoyl chloride, back to the carboxylic acid.

Detailed Experimental Protocol

Materials:

-

2-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-cyanobenzoic acid.

-

Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents).

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops).

-

Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the thionyl chloride and any co-solvent used) and stir.

-

Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2-Cyanobenzoyl chloride can be purified by vacuum distillation or used directly in the next step, depending on the required purity.

Caption: Synthesis of 2-Cyanobenzoyl Chloride.

Chemical Reactivity and Key Reactions

2-Cyanobenzoyl chloride's reactivity is dominated by the electrophilic nature of the acyl chloride group, making it susceptible to nucleophilic attack. The cyano group is relatively stable under these conditions but can be a precursor for other functional groups in subsequent synthetic steps.

Acylation of Amines and Alcohols

2-Cyanobenzoyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of diverse molecular scaffolds for drug discovery.[4] Similarly, it reacts with alcohols to produce esters.

Materials:

-

2-Cyanobenzoyl chloride

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Procedure:

-

Dissolve the amine and the base (typically 1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-Cyanobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer with dilute acid and then with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude amide.

-

Purify the product by recrystallization or column chromatography.

Caption: General mechanism for amine acylation.

Friedel-Crafts Acylation

2-Cyanobenzoyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-cyanobenzoyl group onto an aromatic ring.[5][6] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism. The product of this reaction, a 2-cyanobenzophenone derivative, is a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines, which are known for their anxiolytic and antipsychotic properties.[7][8][9]

Applications in Drug Development

-

Synthesis of Heterocycles: The cyano and acyl chloride groups can be manipulated to construct various heterocyclic systems, such as benzothiazoles, which are of significant interest in medicinal chemistry.[10][11]

-

Precursor to Anxiolytics and Antipsychotics: As mentioned, Friedel-Crafts acylation with 2-Cyanobenzoyl chloride can produce 2-cyanobenzophenones, which are precursors to benzodiazepines and other central nervous system (CNS) active agents.[7][8][9]

-

Intermediate for Agrochemicals: Related compounds like 2-aryloxymethylbenzonitriles, which can be synthesized from derivatives of 2-cyanobenzyl chloride, are important intermediates for agrochemicals.[12]

Safety, Handling, and Disposal

2-Cyanobenzoyl chloride, like other acyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling.

Table 2: GHS Hazard Information (based on para-isomer and general acyl chloride properties)

| Hazard | Description | Precautionary Statements |

| Corrosion | Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |

| Toxicity | Harmful if swallowed. | P264, P270, P301+P312 |

Source:

Handling:

-

Always handle 2-Cyanobenzoyl chloride in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Keep the compound away from water and other nucleophiles to prevent vigorous reactions.[14]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[15]

Disposal:

-

Surplus or waste 2-Cyanobenzoyl chloride should be quenched carefully. This can be done by slowly adding it to a stirred solution of sodium bicarbonate or another weak base.[14]

-

Alternatively, it can be slowly added to an alcohol (like isopropanol or butanol) to convert it to a less reactive ester before disposal.

-

All disposal procedures must comply with local, state, and federal regulations.[16]

Conclusion

2-Cyanobenzoyl chloride is a valuable and reactive chemical intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in a research and development setting.

References

- Google Patents. (n.d.). Method for preparing 2-chlorobenzoyl chloride.

- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

-

MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Prospects in Pharmaceutical Sciences. (2024, August 12). The methods of synthesis of 2-aminobenzophenones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing high-purity benzoyl chloride.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

-

EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

-

Standard Operating Procedure. (n.d.). Hydrochloric acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 2-(4-FLUOROPHENYL)-1H-INDOLE-4-CARBOXAMIDE. Retrieved from [Link]

- Google Patents. (n.d.). 2-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxide useful as an anxiolytic agent.

- Google Patents. (n.d.). Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Cyanobenzoyl chloride. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Cyanobenzoyl chloride | SIELC Technologies [sielc.com]

- 3. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 8. Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4859671A - 2-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxide useful as an anxiolytic agent - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 15. wcu.edu [wcu.edu]

- 16. epfl.ch [epfl.ch]

A Spectroscopic Guide to 2-Cyanobenzoyl Chloride: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyanobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the principles behind the data, this guide aims to provide a robust framework for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Significance of 2-Cyanobenzoyl Chloride

2-Cyanobenzoyl chloride (C₈H₄ClNO), with CAS number 27611-63-8, is a bifunctional molecule featuring both a reactive acyl chloride and a nitrile group.[1][2] This unique combination makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide provides an in-depth analysis of its spectral properties, offering both experimentally-derived data where available and expert-predicted interpretations based on analogous structures and first principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For 2-Cyanobenzoyl chloride, both ¹H and ¹³C NMR provide critical information about the aromatic ring substitution and the electronic environment of each nucleus.

¹H NMR Spectroscopy: Deciphering the Aromatic Protons

Experimental Protocol: A detailed ¹H NMR spectrum would be acquired by dissolving the sample in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and recorded on a high-field spectrometer (e.g., 400 MHz or higher).

Predicted Spectral Analysis:

Due to the ortho-disubstituted pattern of the benzene ring, the ¹H NMR spectrum of 2-Cyanobenzoyl chloride is expected to exhibit a complex multiplet pattern for the four aromatic protons. Based on the analysis of structurally similar compounds, such as 2-chlorobenzoyl chloride, the following predictions can be made:

-

Aromatic Region (δ 7.5 - 8.2 ppm): The four protons on the benzene ring will appear in this region. The electron-withdrawing nature of both the cyanomethyl and benzoyl chloride groups will deshield these protons, shifting them downfield. The proton ortho to the acyl chloride (H6) is expected to be the most downfield due to the strong anisotropic effect of the carbonyl group. The remaining protons (H3, H4, H5) will exhibit complex splitting patterns (doublets of doublets, triplets of doublets) due to their coupling with adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-6 | ~ 8.1 - 8.2 | dd | J ≈ 7-8, 1-2 |

| H-3 | ~ 7.9 - 8.0 | ddd | J ≈ 7-8, 1-2, 0.5 |

| H-4 | ~ 7.7 - 7.8 | ddd | J ≈ 7-8, 7-8, 1-2 |

| H-5 | ~ 7.6 - 7.7 | ddd | J ≈ 7-8, 7-8, 1-2 |

Table 1: Predicted ¹H NMR data for 2-Cyanobenzoyl chloride.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer is crucial for resolving the complex splitting patterns of the aromatic protons, allowing for the accurate determination of coupling constants and, consequently, the unambiguous assignment of each proton. CDCl₃ is a standard solvent for many organic molecules and its residual peak at 7.26 ppm provides a convenient internal reference.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be obtained using the same sample prepared for ¹H NMR analysis.

Predicted Spectral Analysis:

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in 2-Cyanobenzoyl chloride. The chemical shifts are influenced by the electronegativity of the substituents and their position on the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Acyl Chloride) | ~ 168 - 170 | The carbonyl carbon is significantly deshielded. |

| C-1 (ipso to COCl) | ~ 135 - 137 | Quaternary carbon, expected to have a weaker signal. |

| C-2 (ipso to CN) | ~ 115 - 117 | Quaternary carbon, attached to the nitrile group. |

| C-6 | ~ 134 - 136 | Deshielded by the adjacent acyl chloride group. |

| C-4 | ~ 133 - 135 | Aromatic CH. |

| C-5 | ~ 131 - 133 | Aromatic CH. |

| C-3 | ~ 130 - 132 | Aromatic CH. |

| CN (Nitrile) | ~ 116 - 118 | Characteristic chemical shift for a nitrile carbon. |

Table 2: Predicted ¹³C NMR data for 2-Cyanobenzoyl chloride.

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments. Furthermore, advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate the proton and carbon signals, confirming the structural assignment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation.

Predicted Spectral Analysis:

The IR spectrum of 2-Cyanobenzoyl chloride will be dominated by the characteristic absorption bands of its two functional groups: the acyl chloride and the nitrile.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~ 2220 - 2240 | Medium to Strong, Sharp |

| C=O Stretch (Acyl Chloride) | ~ 1770 - 1815 | Strong, Sharp |

| C-Cl Stretch | ~ 650 - 850 | Medium to Strong |

| Aromatic C=C Stretches | ~ 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretches | ~ 3000 - 3100 | Medium to Weak |

Table 3: Predicted characteristic IR absorptions for 2-Cyanobenzoyl chloride.

Expert Insights: The C=O stretching frequency of an acyl chloride is significantly higher than that of a ketone or an ester due to the inductive effect of the chlorine atom. The sharpness and high intensity of this peak, along with the characteristic nitrile stretch, provide a rapid and reliable method for identifying the presence of these functional groups and confirming the identity of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol: A mass spectrum can be acquired using an electron ionization (EI) source coupled to a mass analyzer (e.g., a quadrupole or time-of-flight).

Predicted Spectral Analysis:

The mass spectrum will provide the molecular weight of the compound and valuable structural information through its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular formula C₈H₄ClNO gives a monoisotopic mass of approximately 164.998 g/mol .[1] The mass spectrum should show a molecular ion peak (M⁺) at m/z 165 and an M+2 peak at m/z 167 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of Cl radical: A primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. This would result in a prominent peak at m/z 130 ([M-Cl]⁺).

-

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide to give a cyanophenyl cation at m/z 102 ([M-Cl-CO]⁺).

-

Loss of HCN: The cyanophenyl cation could potentially lose a molecule of hydrogen cyanide, leading to a fragment at m/z 75.

-

Visualization of Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for 2-Cyanobenzoyl chloride in EI-MS.

Integrated Spectral Analysis: A Holistic Approach to Structure Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 2-Cyanobenzoyl chloride, the predicted data from NMR, IR, and MS converge to provide a definitive structural confirmation.

Caption: Integrated spectroscopic approach for the structural elucidation of 2-Cyanobenzoyl chloride.

The ¹H and ¹³C NMR data will establish the connectivity of the carbon and hydrogen atoms, confirming the 1,2-disubstitution pattern on the benzene ring. The IR spectrum will unequivocally identify the presence of the nitrile and acyl chloride functional groups. Finally, the mass spectrum will confirm the molecular weight and provide fragmentation data consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the structural assignment.

Safety and Handling

2-Cyanobenzoyl chloride is a reactive and hazardous chemical. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

-

SIELC Technologies. 2-Cyanobenzoyl chloride. [Link]

-

NIST. Benzoyl chloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. 4-Cyanobenzoyl chloride. National Center for Biotechnology Information. [Link]

Sources

Solubility of 2-Cyanobenzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Cyanobenzoyl Chloride in Organic Solvents

Abstract

2-Cyanobenzoyl chloride is a pivotal bifunctional molecule, serving as a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structure, featuring a reactive acyl chloride and a polar nitrile group, dictates its chemical behavior and presents specific challenges and opportunities in process development. A thorough understanding of its solubility in various organic solvents is not merely an academic exercise but a fundamental prerequisite for optimizing reaction conditions, ensuring product purity, and developing safe, scalable synthetic protocols. This guide provides a comprehensive analysis of the solubility profile of 2-cyanobenzoyl chloride, grounded in the principles of physical organic chemistry and supported by practical, field-proven methodologies. We will explore the theoretical underpinnings of its solubility, present qualitative and inferred solubility data, detail the critical impact of solvent reactivity, and provide a robust, self-validating protocol for experimental solubility determination.

Introduction: The Chemical Persona of 2-Cyanobenzoyl Chloride

2-Cyanobenzoyl chloride (C₈H₄ClNO) is an aromatic acyl chloride characterized by two key functional groups: the highly electrophilic acyl chloride (-COCl) and the polar, electron-withdrawing nitrile (-C≡N) group, positioned ortho to each other on a benzene ring.[1] This arrangement makes it a valuable precursor for creating complex molecular architectures. The acyl chloride provides a reactive handle for forming amide, ester, and ketone linkages, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.

The success of any synthetic transformation involving this intermediate is critically dependent on the choice of solvent. The solvent must not only dissolve the reactants to facilitate chemical kinetics but must do so without engaging in deleterious side reactions. For a highly reactive species like an acyl chloride, this second requirement is paramount.

Physicochemical Properties and Structural Analysis

To predict the solubility of a compound, we must first understand its intrinsic properties.

Table 1: Physicochemical Properties of 2-Cyanobenzoyl Chloride

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid/solid | [3] |

| LogP (Octanol/Water) | 1.38 | [2] |

| Polar Surface Area | 40.9 Ų | [1] |

The molecule's structure presents a duality. The benzene ring provides a nonpolar, hydrophobic character, while the acyl chloride and nitrile groups introduce significant polarity and electrophilicity. The calculated LogP of 1.38 suggests a moderate lipophilicity, but the high reactivity of the acyl chloride group dominates its practical solubility considerations, especially in protic media.[2]

The Decisive Role of the Solvent: Protic vs. Aprotic Media

The fundamental principle of "like dissolves like" provides a starting point, but for reactive electrophiles, the chemical nature of the solvent—specifically, its ability to act as a nucleophile—is the overriding factor.

Polar Protic Solvents: The Reactive Trap

Polar protic solvents, such as water, alcohols (methanol, ethanol), and carboxylic acids, possess O-H or N-H bonds.[4] The hydrogen atom bonded to a highly electronegative atom makes these solvents effective hydrogen bond donors and, crucially, sources of nucleophiles (H₂O, ROH).

For 2-cyanobenzoyl chloride, exposure to protic solvents is not a dissolution event but a chemical reaction. The lone pair of electrons on the oxygen atom of water or an alcohol will readily attack the highly electrophilic carbonyl carbon of the acyl chloride, leading to rapid solvolysis.

-

With Water: Violent reaction to form 2-cyanobenzoic acid and hydrochloric acid (HCl).[5]

-

With Alcohols: Exothermic reaction to form the corresponding ester (e.g., methyl 2-cyanobenzoate with methanol) and HCl.

Aprotic Solvents: The Inert Medium

Aprotic solvents lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[4] They are categorized by their polarity.

-

Polar Aprotic Solvents: (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane). These solvents possess significant dipole moments, enabling them to dissolve polar compounds. They are generally poor nucleophiles and do not react with acyl chlorides under standard conditions, making them ideal candidates for reaction media. The use of acetonitrile as a mobile phase component in the HPLC analysis of 2-cyanobenzoyl chloride is strong evidence of its solubility and stability in this solvent.[2]

-

Nonpolar Aprotic Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and are effective at dissolving nonpolar compounds. While the benzene ring of 2-cyanobenzoyl chloride imparts some nonpolar character, the polarity of the functional groups often limits its solubility in highly nonpolar solvents like hexane.

The logical workflow for solvent selection is therefore a process of elimination based on reactivity, followed by optimization based on polarity matching.

Caption: Logical workflow for solvent selection for 2-cyanobenzoyl chloride.

Solubility Profile: A Practical Summary

Table 2: Inferred Solubility and Reactivity of 2-Cyanobenzoyl Chloride in Common Organic Solvents

| Solvent | Type | Inferred Solubility / Reactivity | Rationale & Causality |

| Water (H₂O) | Polar Protic | Reacts Violently | Rapid hydrolysis to 2-cyanobenzoic acid. Unsuitable.[5] |

| Methanol (MeOH) | Polar Protic | Reacts Rapidly | Rapid alcoholysis to form methyl 2-cyanobenzoate. Unsuitable. |

| Ethanol (EtOH) | Polar Protic | Reacts Rapidly | Rapid alcoholysis to form ethyl 2-cyanobenzoate. Unsuitable. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | Common inert solvent for acyl chloride reactions. Polarity is sufficient to dissolve the molecule without reacting.[6] |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Similar to dichloromethane, widely used as a non-nucleophilic medium for reactions involving electrophiles.[6] |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Used as a mobile phase for HPLC analysis, indicating good solubility and compatibility.[2] Its high polarity effectively solvates the polar functional groups. |

| Acetone | Polar Aprotic | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. Care must be taken as enolizable ketones can react with acyl chlorides under basic conditions, but it is generally inert as a solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common polar aprotic ether solvent. Must be anhydrous as it is miscible with water. |

| Toluene | Nonpolar Aprotic | Moderately Soluble | The aromatic nature of toluene provides favorable π-π interactions with the benzene ring of the solute. Solubility may be limited by the polar functional groups. |

| Hexane | Nonpolar Aprotic | Poorly Soluble | As a nonpolar alkane, it is a poor solvent for a molecule with significant polarity from the nitrile and acyl chloride groups. |

| Diethyl Ether | Nonpolar Aprotic | Slightly to Moderately Soluble | Less polar than THF but more polar than hexane. Must be anhydrous. |

Experimental Protocol: A Self-Validating Method for Solubility Determination

Determining the solubility of a moisture-sensitive compound requires a protocol that prevents degradation during the measurement. This workflow ensures the integrity of the data.

Objective: To determine the approximate solubility of 2-cyanobenzoyl chloride in an anhydrous aprotic solvent at a specified temperature (e.g., 25 °C).

Pillar of Trustworthiness: The protocol's integrity rests on the rigorous exclusion of atmospheric moisture, which is the primary cause of sample degradation. The validation step provides quantitative confirmation that the measured solubility pertains to the intact molecule.

Materials and Apparatus

-

2-Cyanobenzoyl chloride (high purity)

-

Anhydrous solvent of choice (e.g., acetonitrile, <50 ppm H₂O)

-

Oven-dried glassware: 10 mL vial with septum-lined cap, magnetic stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Gas-tight syringes

-

Analytical balance (± 0.1 mg)

-

Magnetic stirrer

Step-by-Step Methodology

-

Preparation: Place the vial, cap, and stir bar in an oven at 120 °C for at least 4 hours. Transfer to a desiccator to cool to room temperature.

-

Inert Atmosphere: Immediately upon cooling, assemble the vial and purge with dry nitrogen or argon for 5-10 minutes via a needle through the septum. Maintain a positive pressure of inert gas.

-

Solvent Addition: Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to the vial. Allow the solvent to thermally equilibrate to the desired temperature.

-

Initial Solute Addition: Weigh a small amount of 2-cyanobenzoyl chloride (e.g., 20.0 mg) in a separate, dry, sealed container. Quickly add it to the solvent vial, minimizing exposure to the atmosphere.

-

Equilibration: Stir the mixture vigorously for 15-20 minutes. Observe for complete dissolution.

-

Iterative Addition: Continue to add pre-weighed increments of the solute (e.g., 10-20 mg at a time). After each addition, allow the system to stir for at least 20 minutes to ensure equilibrium is reached.

-

Saturation Point Determination: The saturation point is reached when a small portion of the added solid fails to dissolve after prolonged stirring (e.g., >30 minutes).

-

Calculation: Calculate the solubility using the total mass of solute that completely dissolved.

-

Solubility (mg/mL) = Total Mass of Dissolved Solute (mg) / Volume of Solvent (mL)

-

Self-Validation via Derivatization and HPLC Analysis

-

Sample Preparation: Once the saturation point is reached, allow the excess solid to settle. Carefully withdraw a small, known volume (e.g., 100 µL) of the supernatant (the saturated solution) using a gas-tight syringe.

-

Derivatization (Quenching): Inject the aliquot into a sealed vial containing a solution of a primary amine (e.g., benzylamine) in the same anhydrous solvent. The amine will instantly react with the 2-cyanobenzoyl chloride to form a stable amide derivative.

-

Analysis: Analyze the resulting amide solution by a calibrated HPLC method. By quantifying the concentration of the amide, you can back-calculate the precise concentration of the intact 2-cyanobenzoyl chloride in the saturated solution, thus validating the experimental result.

Caption: Experimental workflow for the determination of solubility.

Conclusion and Practical Recommendations

The solubility of 2-cyanobenzoyl chloride is governed by a delicate interplay between its molecular polarity and its high chemical reactivity. The key takeaway for any researcher, scientist, or drug development professional is the strict dichotomy between solvent types:

-

Recommended Solvents: Anhydrous polar aprotic solvents, such as acetonitrile, dichloromethane, and chloroform , are the media of choice. They provide excellent solvating power for the polar molecule without inducing chemical degradation.

-

Prohibited Solvents: All protic solvents, including water, alcohols, and amines, must be rigorously avoided as they lead to immediate and irreversible decomposition of the acyl chloride.

This understanding, coupled with meticulous experimental technique, is essential for leveraging the synthetic potential of this important chemical intermediate safely and effectively.

References

-

SIELC Technologies. (2018). 2-Cyanobenzoyl chloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 2-chloro- (CAS 609-65-4). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Cyanobenzyl chloride | CAS#:612-13-5. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2006). A chemical probe technique for the determination of reactive halogen species in aqueous solution: Part 2. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

Kishan's Classes. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Retrieved from [Link]

- Google Patents. (n.d.).US4388251A - Method for preparing 2-chlorobenzoyl chloride.

- Google Patents. (n.d.).EP1321493A1 - Method for enhancing the solubility of a colorant.

-

Reddit. (2017). Electronegativity and nucleophilicity in protic vs aprotic solvents. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

Sources

2-Cyanobenzoyl Chloride: A Versatile Ortho-Substituted Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Cyanobenzoyl chloride, a bifunctional reagent featuring a highly reactive acyl chloride and a versatile nitrile group in a sterically defined ortho-relationship, has emerged as a powerful tool for synthetic chemists. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, with a particular focus on its utility in the synthesis of heterocyclic scaffolds. We will delve into the synergistic reactivity enabled by the proximity of its two functional groups, which facilitates elegant and efficient intramolecular cyclization cascades. This document serves as a resource for researchers in pharmaceuticals, agrochemicals, and materials science, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this reagent in the development of novel functional molecules.

Introduction to 2-Cyanobenzoyl Chloride

The pursuit of molecular complexity from simple, readily available starting materials is a central theme in organic chemistry. Bifunctional reagents, which possess two distinct reactive centers, are instrumental in this endeavor as they allow for the rapid assembly of intricate structures. 2-Cyanobenzoyl chloride (CAS No: 27611-63-8) is an exemplar of such a reagent, where the juxtaposition of an electrophilic acyl chloride and a cyano group unlocks unique chemical transformations not achievable by either group in isolation.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use. The properties of 2-cyanobenzoyl chloride are summarized below.

Table 1: Physicochemical Properties of 2-Cyanobenzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 27611-63-8 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | |

| Appearance | Slightly yellow liquid or solid | [3] |

| Melting Point | 21-24 °C | [3] |

| Boiling Point | 241 °C | [3] |

| Density | ~1.19 g/mL | [3] |

Table 2: Key Spectroscopic Signatures for 2-Cyanobenzoyl Chloride

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 ppm (multiplet) | Protons on the benzene ring in a deshielded environment. |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165 - 170 ppm | Highly deshielded carbon characteristic of an acyl chloride. |

| Nitrile Carbon (C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. | |

| Aromatic Carbons | δ 125 - 140 ppm | Multiple signals corresponding to the benzene ring carbons. | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1770-1800 cm⁻¹ (strong) | The high wavenumber is typical for the highly electrophilic carbonyl of an acyl chloride. |

| Nitrile Stretch (C≡N) | ~2220-2240 cm⁻¹ (medium) | Sharp, characteristic absorption for the nitrile functional group. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 165/167 | Expected molecular ion peaks showing the characteristic ~3:1 isotopic pattern for chlorine. |

The Chemistry of a Bifunctional Reagent: A Duality of Reactivity

The synthetic utility of 2-cyanobenzoyl chloride stems from the distinct yet cooperative reactivity of its two functional groups. The acyl chloride provides a site for facile nucleophilic attack, while the cyano group offers a secondary electrophilic center or a precursor to other functionalities.

The Acyl Chloride: A Powerful Electrophilic Hub

The acyl chloride is one of the most reactive carboxylic acid derivatives. The strong electron-withdrawing effects of both the oxygen and chlorine atoms render the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, thiols).[4] These reactions typically proceed via a tetrahedral intermediate, followed by the expulsion of a chloride ion, which is an excellent leaving group. This reactivity is the basis for forming esters, amides, and thioesters.

The Cyano Group: A Versatile Synthetic Handle

The nitrile, or cyano group, is a valuable functional group in its own right. While less electrophilic than the acyl chloride, its carbon atom can be attacked by strong nucleophiles. More importantly, it can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This versatility allows for post-modification of the molecular scaffold after the initial reaction at the acyl chloride site. Notably, the cyano group is a key component in over 60 approved small-molecule drugs, highlighting its importance in medicinal chemistry.[5]

Synergistic Reactivity: The Ortho-Effect in Action

The true synthetic power of 2-cyanobenzoyl chloride is realized when both functional groups participate in a concerted or sequential manner. The ortho positioning is critical, as it enables intramolecular reactions that would otherwise be entropically disfavored. A common and powerful strategy involves an initial nucleophilic attack at the acyl chloride, followed by an intramolecular cyclization of the newly introduced nucleophile onto the cyano group. This "domino" reaction sequence allows for the rapid and atom-economical construction of complex heterocyclic systems.

Caption: General workflow for heterocyclic synthesis using 2-cyanobenzoyl chloride.

Core Applications in Heterocyclic Synthesis

Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals and biologically active molecules.[6] 2-Cyanobenzoyl chloride is a premier starting material for several important classes of heterocycles.

Synthesis of Quinazolinones and Benzoxazinones

Quinazolinones are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. They can be efficiently synthesized by reacting 2-cyanobenzoyl chloride with anthranilic acid derivatives or other ortho-aminoaromatic compounds. The reaction proceeds via the initial formation of an amide bond, followed by a Lewis-acid or base-catalyzed intramolecular cyclization onto the nitrile.[7]

Similarly, reacting 2-cyanobenzoyl chloride with 2-aminophenols provides a direct route to benzoxazinones, another privileged scaffold in medicinal chemistry.[8]

Detailed Experimental Protocol: Synthesis of a Quinazolinone Derivative

The following protocol is a representative, self-validating system for the synthesis of a quinazolinone derivative from 2-cyanobenzoyl chloride and an aniline.

Objective: To synthesize 2-(2-cyanophenyl)-3-phenylquinazolin-4(3H)-one.

Materials:

-

2-Cyanobenzoyl chloride (1.0 eq)

-

2-Aminobenzamide (1.0 eq)

-

Pyridine (anhydrous, as solvent and base)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminobenzamide (1.0 eq) and anhydrous pyridine (10 mL per mmol of aminobenzamide). Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-cyanobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 1M HCl solution. Extract the aqueous layer three times with DCM.

-

Causality Note: The acid wash removes the excess pyridine base by forming its water-soluble pyridinium salt.

-

-

Purification: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Cyclization: The crude intermediate amide can be cyclized by heating in a high-boiling solvent like toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus to remove water.[9]

-

Final Purification: Purify the resulting crude quinazolinone product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Practical Considerations: Synthesis and Handling

Recommended Synthesis Protocol

While commercially available, 2-cyanobenzoyl chloride can be readily prepared in the laboratory from its corresponding carboxylic acid, 2-cyanobenzoic acid. The use of thionyl chloride (SOCl₂) is a standard and effective method.[8]

Caption: Standard laboratory workflow for the synthesis of 2-cyanobenzoyl chloride.

Key Experimental Insight: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent in situ, which is a more potent acylating agent and facilitates the conversion.

Safety, Handling, and Storage

As with all acyl chlorides, 2-cyanobenzoyl chloride must be handled with care in a well-ventilated fume hood.[10]

-

Corrosivity and Moisture Sensitivity: It is corrosive and reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Toxicity: It is a lachrymator and is harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[12]

-

Storage: 2-Cyanobenzoyl chloride should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and strong bases.[12]

Conclusion and Future Outlook

2-Cyanobenzoyl chloride is more than just a chemical reagent; it is a strategic building block that enables the efficient synthesis of valuable and complex heterocyclic structures. Its dual-functionality, governed by the ortho-relationship of its acyl chloride and nitrile groups, provides a powerful platform for designing intramolecular cascade reactions. This guide has outlined its fundamental properties, reactivity, and key applications, providing both the theoretical underpinnings and practical protocols for its use.

Looking forward, the applications of this versatile molecule are poised to expand. Its role in creating novel scaffolds for drug discovery remains a primary focus. Furthermore, its potential in the synthesis of organic materials, such as polymers or functional dyes, is an area ripe for exploration. The ability to orthogonally address the two functional groups offers endless possibilities for creating sophisticated molecular systems. As the demand for synthetic efficiency and molecular novelty continues to grow, 2-cyanobenzoyl chloride will undoubtedly remain an indispensable tool in the arsenal of the modern synthetic chemist.

References

- Method for preparing 2-chlorobenzoyl chloride. (n.d.). Google Patents.

-

o-CHLOROBENZOYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

-

Młochowski, J., Kloc, K., & Wójtowicz-Młochowska, H. (2007). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-Cyanobenzoyl chloride. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

-

Sauer, M. (1972). Chemical Reactivity of Cyanogen Chloride in Aqueous Solution. DTIC. Retrieved January 23, 2026, from [Link]

-

2-Chlorobenzoyl chloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Tolstikova, A. A., et al. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Retrieved January 23, 2026, from [Link]

-

The Indispensable Role of 2-Chlorobenzyl Chloride in Modern Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 23, 2026, from [Link]

-

LeGris, M., et al. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Retrieved January 23, 2026, from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]

-

2-Cyano benzoyl chloride, Grade: Technical, Purity: 98%. (n.d.). IndiaMART. Retrieved January 23, 2026, from [Link]

-

Madkour, H. F. (2015). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Retrieved January 23, 2026, from [Link]

-

Banks, H. J., et al. (1969). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C: Organic. Retrieved January 23, 2026, from [Link]

-

Wang, L., et al. (2020). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

Fouad, M., & Allam, Y. (2022). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv. Retrieved January 23, 2026, from [Link]

-

Borghs, J. C., et al. (2014). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Safety Data Sheet: Benzoyl chloride. (2023). Carl ROTH. Retrieved January 23, 2026, from [Link]

- A process for the preparation of 4-cyanobenzoyl chlorides. (n.d.). Google Patents.

-

Nucleophilic substitution reactions with cyanide. (2015, May 10). YouTube. Retrieved January 23, 2026, from [Link]

-

Bhunia, S. K., & Bhanja, P. (2022). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. Retrieved January 23, 2026, from [Link]

-

Smith, A. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved January 23, 2026, from [Link]

-

Wang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Mahajan, N. D., & Jain, N. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils. Retrieved January 23, 2026, from [Link]

-

Takaoka, Y., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

-

Review of Organic Chem II. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Cyanobenzoyl chloride | SIELC Technologies [sielc.com]

- 3. indiamart.com [indiamart.com]

- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nveo.org [nveo.org]

- 7. Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Reactivity of the Cyano Group in 2-Cyanobenzoyl Chloride

Abstract

2-Cyanobenzoyl chloride is a bifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles. Its structure, featuring a highly reactive acyl chloride and a versatile cyano group in an ortho relationship, bestows upon it a unique and powerful reactivity profile. The proximity of these two functional groups facilitates a range of intramolecular transformations that are not possible with their meta or para isomers. This guide provides an in-depth exploration of the cyano group's reactivity within this molecular framework, focusing on the interplay between the two functional groups and the mechanistic rationale behind its synthetic applications. We will dissect the electronic properties of the cyano moiety, its susceptibility to nucleophilic attack, and its pivotal role in intramolecular cyclization reactions, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Duality of 2-Cyanobenzoyl Chloride

At first glance, 2-cyanobenzoyl chloride presents two distinct electrophilic centers: the carbonyl carbon of the benzoyl chloride and the carbon atom of the cyano (nitrile) group. The benzoyl chloride is a hard and highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles.[1] The cyano group, while also electrophilic, is comparatively less reactive.[2]

The defining characteristic of 2-cyanobenzoyl chloride is the spatial arrangement of these groups. Their ortho-positioning creates a molecular scaffold primed for sequential reactions, where an initial reaction at the acyl chloride sets the stage for a subsequent intramolecular event involving the cyano group. This guide will illuminate how this structural feature is leveraged to create complex molecular architectures, particularly the isoindolinone core, a privileged scaffold in medicinal chemistry.[3][4][5]

Figure 2: General Workflow for Isoindolinone Synthesis.

Mechanistic Deep Dive

The causality behind this elegant transformation lies in the differential reactivity of the two electrophilic sites. The amine, being a potent nucleophile, overwhelmingly prefers the "harder" and more reactive acyl chloride over the "softer" nitrile carbon for the initial attack. This selective first step is critical, as it covalently tethers the nucleophile in perfect proximity for the subsequent intramolecular cyclization onto the less reactive cyano group.

Figure 3: Mechanism of Isoindolinone Formation.

Experimental Protocol: Synthesis of 2-Benzylisoindolin-1-one

This protocol provides a self-validating system for the synthesis of an isoindolinone derivative, a core procedure for any researcher working with 2-cyanobenzoyl chloride.

Objective: To synthesize 2-benzylisoindolin-1-one from 2-cyanobenzoyl chloride and benzylamine.

Materials:

-

2-Cyanobenzoyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-cyanobenzoyl chloride (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are essential as the acyl chloride is moisture-sensitive. The inert atmosphere prevents side reactions. Cooling to 0 °C moderates the exothermic acylation reaction.

-

-

Amine Addition: In a separate flask, dissolve benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 2-cyanobenzoyl chloride over 15-20 minutes.

-

Causality: A slight excess of the amine ensures complete consumption of the starting acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during acylation, preventing the protonation and deactivation of the benzylamine nucleophile. Dropwise addition maintains temperature control.

-

-

Reaction Monitoring (Acylation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the 2-cyanobenzoyl chloride spot.

-

Cyclization: Once the acylation is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C for DCM). Maintain reflux for 4-6 hours, or until TLC analysis indicates the formation of the isoindolinone product and consumption of the amide intermediate.

-

Causality: The thermal energy provided by refluxing overcomes the activation energy barrier for the intramolecular nucleophilic attack on the relatively stable cyano group.

-

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Causality: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes bulk water.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-benzylisoindolin-1-one.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

The reactivity of the cyano group in 2-cyanobenzoyl chloride is a testament to the power of neighboring group participation in organic synthesis. While possessing the standard electrophilic character of a nitrile, its true synthetic potential is unlocked by the presence of the ortho-acyl chloride. This arrangement facilitates a reliable and high-yielding cascade reaction, transforming simple starting materials into the valuable isoindolinone heterocyclic system. For drug development professionals and synthetic chemists, understanding this interplay is key to leveraging 2-cyanobenzoyl chloride as a powerful building block for creating novel molecular entities with diverse biological activities.

References

-

The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles - ResearchGate. Available at: [Link]

-

Chemical Reactivity of Cyanogen Chloride in Aqueous Solution. - DTIC. Available at: [Link]

-

Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Reactions of Nitriles - Chemistry Steps. Available at: [Link]

- Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents.

-

Synthesis of isoindolinones - Organic Chemistry Portal. Available at: [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. Available at: [Link]

-

2-aminobenzoyl chloride IR : r/OrganicChemistry - Reddit. Available at: [Link]

-

Nucleophiles and Electrophiles - Master Organic Chemistry. Available at: [Link]

-

Nitrile - Wikipedia. Available at: [Link]

-

Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic - Reddit. Available at: [Link]

-

Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. Available at: [Link]

-

Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. Available at: [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH. Available at: [Link]

- Process for reacting cyanuric chloride with ammonia or with amines - Google Patents.

-

Alcohol to Chloride - Common Conditions. Available at: [Link]

-

Nucleophiles and Electrophiles - Chemistry LibreTexts. Available at: [Link]

-

Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Available at: [Link]

-

Hydrolysis of cyanogen chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

Reactivity of Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles - ResearchGate. Available at: [Link]

-

Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

-

Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) - YouTube. Available at: [Link]

-

2-Cyanobenzoyl chloride - SIELC Technologies. Available at: [Link]

-

cycloadditions with nitrile oxides - YouTube. Available at: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. Available at: [Link]

-

Intro to Organic Chemistry: nucleophiles and electrophiles - YouTube. Available at: [Link]

-

Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide - PubMed. Available at: [Link]

-

Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride - MDPI. Available at: [Link]

-

A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC - NIH. Available at: [Link]

- Method for preparing 2-chlorobenzoyl chloride - Google Patents.

-

Nucleophilic substitution reactions with cyanide - YouTube. Available at: [Link]

-

Synthesis and Reactions of Nitriles - Chad's Prep. Available at: [Link]

-

Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Publishing. Available at: [Link]

-

Synthesis of alkyl chlorides - Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR. Available at: [Link]

-

Nucleophiles and Electrophiles - Chemistry Steps. Available at: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed. Available at: [Link]

-

Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - Beilstein Journals. Available at: [Link]

-

Formal [2 + 2 + 2] Cycloaddition Reaction of a Metal–Carbyne Complex with Nitriles: Synthesis of a Metallapyrazine Complex | Organometallics - ACS Publications. Available at: [Link]

-

Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. Available at: [Link]

- The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents.

Sources

- 1. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 2-Cyanobenzoyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Reagent

In the landscape of contemporary drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential. Among these, 2-Cyanobenzoyl chloride has emerged as a highly versatile and reactive intermediate, offering a unique combination of functionalities that can be strategically exploited to access a diverse array of heterocyclic scaffolds of significant medicinal importance. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential applications of 2-Cyanobenzoyl chloride, moving beyond a mere recitation of synthetic protocols to a nuanced exploration of the causality behind its utility in the synthesis of bioactive molecules. We will delve into its reactivity, explore its application in the construction of key pharmacophores such as quinazolinones, and provide detailed experimental insights to empower the reader to effectively harness the synthetic potential of this valuable reagent.

Core Chemical Attributes and Reactivity Profile of 2-Cyanobenzoyl Chloride

2-Cyanobenzoyl chloride possesses a distinct reactivity profile governed by the interplay of its two key functional groups: the highly electrophilic acyl chloride and the strategically positioned nitrile group. This dual functionality is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of 2-Cyanobenzoyl Chloride

| Property | Value |

| CAS Number | 27611-63-8 |

| Molecular Formula | C₈H₄ClNO |

| Molecular Weight | 165.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 125-127 °C (10 mmHg) |

| Melting Point | 68-71 °C |

The acyl chloride function serves as a potent acylating agent, readily reacting with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively. This reactivity is fundamental to its role in peptide synthesis and the formation of various amide-containing bioactive molecules.

The ortho-disposed nitrile group, however, elevates the synthetic potential of 2-Cyanobenzoyl chloride beyond that of a simple acylating agent. The electron-withdrawing nature of the cyano group can influence the reactivity of the acyl chloride. More importantly, the nitrile moiety itself can participate in a variety of chemical transformations, acting as a precursor to other functional groups or as a key participant in cyclization reactions to form heterocyclic systems. This unique arrangement allows for sequential or one-pot reactions where both functionalities are strategically employed to build molecular complexity.

The Cornerstone Application: Synthesis of Quinazolinones

One of the most significant applications of 2-Cyanobenzoyl chloride in medicinal chemistry is in the synthesis of quinazolinones, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The classical approach to 2-substituted-4(3H)-quinazolinones often involves the reaction of an anthranilic acid derivative with an appropriate electrophile. However, the use of 2-Cyanobenzoyl chloride in conjunction with 2-aminobenzamide or related synthons offers a powerful and convergent strategy.

Mechanistic Rationale: A Tale of Two Electrophiles

The synthesis of 2-(2-cyanophenyl)quinazolin-4(3H)-one from 2-aminobenzamide and 2-cyanobenzoyl chloride exemplifies the elegant interplay of the functional groups. The reaction proceeds via a two-step sequence initiated by the nucleophilic attack of the primary amine of 2-aminobenzamide on the highly electrophilic carbonyl carbon of 2-cyanobenzoyl chloride.

Diagram 1: Proposed Reaction Mechanism for Quinazolinone Synthesis

Caption: A simplified workflow for the synthesis of 2-(2-cyanophenyl)quinazolin-4(3H)-one.

This initial acylation, typically carried out in the presence of a base to neutralize the liberated HCl, forms the key intermediate, N-(2-carbamoylphenyl)-2-cyanobenzamide. The causality behind this step lies in the inherent reactivity difference between the two electrophilic centers in 2-cyanobenzoyl chloride and the nucleophilic amino group of 2-aminobenzamide.

The subsequent and crucial step is the intramolecular cyclization of the intermediate amide. This transformation can often be induced by heat or by the presence of an acid or base catalyst. The amide nitrogen attacks the nitrile carbon, leading to the formation of the six-membered pyrimidine ring of the quinazolinone core. This cyclization is a thermodynamically favorable process, driven by the formation of a stable aromatic heterocyclic system.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 2-(2-cyanophenyl)quinazolin-4(3H)-one is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

-

2-Aminobenzamide

-

2-Cyanobenzoyl chloride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzamide (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add anhydrous pyridine (1.1 eq) to the stirred solution. Subsequently, add a solution of 2-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. The slow addition is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexane). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the intermediate amide indicates the progression of the reaction.

-